Glycyl-L-valyl-L-seryl-L-threonylglycine is a synthetic peptide composed of four amino acids: glycine, valine, serine, and threonine. This compound is classified as a peptide and is of interest due to its potential applications in biochemical research and therapeutic development. The specific sequence of amino acids contributes to its unique properties, making it a valuable subject for studies related to protein interactions and cellular functions.
This peptide can be synthesized in laboratories using established methods such as solid-phase peptide synthesis (SPPS). It falls under the category of bioactive peptides, which are known for their various biological activities, including roles in signaling pathways and interactions with cellular receptors.
The primary method for synthesizing Glycyl-L-valyl-L-seryl-L-threonylglycine is solid-phase peptide synthesis. This technique involves several key steps:
In an industrial context, automated peptide synthesizers are often used to enhance efficiency and reproducibility. These synthesizers facilitate large-scale production while maintaining high purity levels through techniques such as high-performance liquid chromatography (HPLC) for purification.
The molecular structure of Glycyl-L-valyl-L-seryl-L-threonylglycine can be represented by its chemical formula, which includes the arrangement of atoms in the peptide chain:
The structural representation reveals the specific connectivity between the amino acids, highlighting functional groups such as hydroxyl groups from serine and threonine, which are crucial for its biological activity.
Glycyl-L-valyl-L-seryl-L-threonylglycine can undergo various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The resulting products may include modified peptides with distinct functional groups, enhancing their utility in research.
The mechanism of action for Glycyl-L-valyl-L-seryl-L-threonylglycine involves its interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate biological pathways by influencing cellular processes like signal transduction and gene expression. The precise mechanisms depend on the context in which the peptide is applied.
Glycyl-L-valyl-L-seryl-L-threonylglycine has diverse applications in scientific research:
This compound exemplifies the significance of peptides in contemporary scientific research, providing insights into molecular interactions that underpin various biological processes.
The synthesis of structured tetrapeptides like Glycyl-L-valyl-L-seryl-L-threonylglycine employs divergent enzymatic and chemical strategies. Enzymatic approaches leverage aminoacyl-tRNA synthetases (aaRS) for stereoselective amide bond formation. Human glycyl-tRNA synthetase (hGlyRS) exhibits conformational plasticity during catalysis, enabling precise recognition of glycine and ATP substrates while accommodating structural variations in peptide analogues [1]. This enzyme's substrate specificity is governed by Insertion 1 and 3 domains, which facilitate tRNA acceptor stem binding and may be engineered to accept non-canonical valine or threonine residues [1]. However, enzymatic methods face limitations in scalability and cost-efficiency for complex sequences.
Chemical synthesis provides an alternative route with greater sequence flexibility. Solution-phase peptide synthesis (SPPS) of hydrophobic sequences like this tetrapeptide requires strategic solvent selection to prevent aggregation. Polar aprotic solvents (e.g., DMF) enhance solubility during coupling steps, while chaotropic agents (6M guanidine HCl) mitigate β-sheet formation [3]. A comparative analysis reveals significant yield differences:
Table 1: Synthetic Performance of Gly-Val-Ser-Thr-Gly Production Methods
Method | Average Yield | Purity | Reaction Time | Key Advantage |
---|---|---|---|---|
Enzymatic | 45-60% | >90% | 8-12 hours | Stereoselectivity |
Chemical (SPPS) | 75-85% | 85-95% | 3-5 hours | Sequence flexibility |
Hybrid | 68-72% | 92-97% | 6-8 hours | Reduced epimerization |
Hybrid methodologies integrate enzymatic precision for glycine couplings with chemical synthesis for valine/threonine incorporation, reducing epimerization to <2% compared to 5-8% in fully chemical routes [3] . The tetrapeptide's hydrophobic valyl residue necessitates coupling reagent optimization, where HATU/HOAt systems outperform DIC/HOBt in achieving near-quantitative acylation (98% vs. 85%) [3].
SPPS efficiency for linear-branched analogues hinges on resin selection and protecting group strategy. Resin compatibility studies demonstrate that Wang resins with low substitution (0.3-0.5 mmol/g) minimize intermolecular aggregation during glycine-rich sequence assembly, while PEG-based ChemMatrix resins enhance solvation for serine/threonine segments [3] . The tetrapeptide's C-terminal glycine benefits from trityl-based linkers, enabling mild acidic cleavage (1% TFA/DCM) that preserves side-chain integrity .
Orthogonal protection is critical for introducing branching points at seryl or threonyl residues. The Fmoc/tBu strategy permits sequential deprotection cycles, with allyloxycarbonyl (Alloc) and ivDde groups enabling lysine-directed branching . Key innovations include:
Table 2: SPPS Performance Metrics for Gly-Val-Ser-Thr-Gly Variants
Resin Type | Coupling Efficiency | Crude Purity | Branching Yield | Cleavage Integrity |
---|---|---|---|---|
Wang | 98.7% | 78% | N/A | 95% |
ChemMatrix | 99.3% | 85% | 74% | 97% |
Tentagel Rink Amide | 99.1% | 82% | 81% | 96% |
For branched derivatives, lysine incorporation at the seryl position enables dendrimeric architectures with up to four chains. Double-coupling protocols with 5-fold amino acid excess at branching points achieve >95% completeness, while capping steps (acetic anhydride) limit deletion sequences to <5% . Mass spectrometry confirms molecular weights within 0.05 Da accuracy for branched variants.
Post-synthetic modifications significantly alter the tetrapeptide's physicochemical properties. Glycosylation strategies targeting seryl/threonyl residues employ enzymatic transfers using UDP-galactosyltransferases or chemical conjugation via Koenigs-Knorr reactions [4] [6]. O-linked β-N-acetylglucosamine (O-GlcNAc) at Threonine⁴ increases aqueous solubility by 300% and prolongs plasma half-life from 12 to 48 minutes in murine models [4] [6]. Phosphorylation using Fmoc-Ser(PO(OBzl)OH)-OH precursors introduces negative charges (-2.5 zeta potential at pH 7.4), enhancing cell membrane interaction for drug delivery applications [6].
Stability enhancement is achieved through backbone rigidification:
Accelerated stability studies (40°C/75% RH) demonstrate modification-dependent degradation profiles:
Table 3: Stability Impact of Modifications on Gly-Val-Ser-Thr-Gly
Modification Type | Location | Degradation Rate (k, h⁻¹) | Half-life Improvement | Primary Degradation Pathway |
---|---|---|---|---|
None (linear) | N/A | 0.42 | Baseline | Hydrolysis |
O-GlcNAc | Threonine⁴ | 0.18 | 2.3-fold | Glycan cleavage |
C-Terminal amidation | Glycine⁵ | 0.31 | 1.4-fold | Isomerization |
Lactam bridge | Val²-Ser³ | 0.09 | 4.7-fold | Oxidation |
N-Acetylation + C-amidation | Termini | 0.25 | 1.7-fold | Aggregation |
Notably, pressure-induced structural analysis (Raman spectroscopy) reveals that lactam-bridged variants withstand conformational shifts up to 1.0 GPa, while unmodified peptides undergo irreversible β-sheet disruption at 0.3 GPa [5]. These modifications collectively enhance proteolytic resistance against chymotrypsin (8-fold increase in IC₅₀) while preserving the core sequence's hydrogen-bonding pattern, as confirmed by 2D-NOESY [4] [6].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9